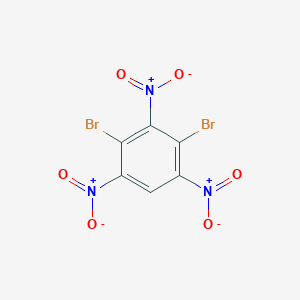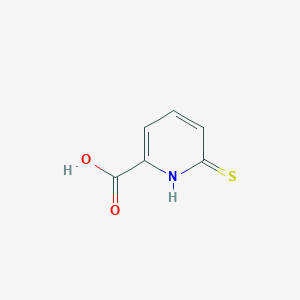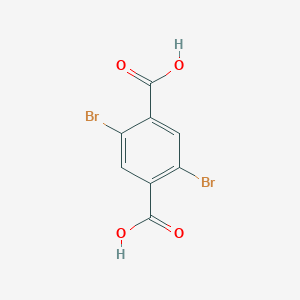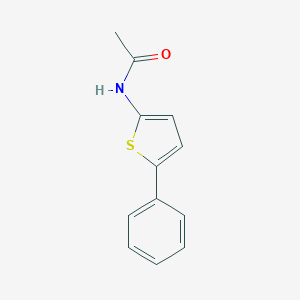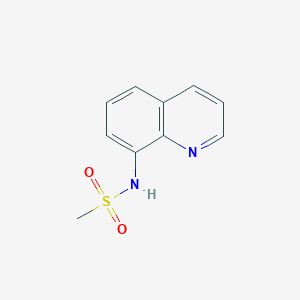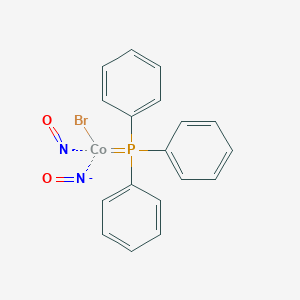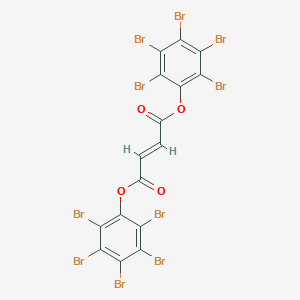![molecular formula C10H10N2OS B076262 5,6,7,8-四氢[1]苯并噻吩并[2,3-d]嘧啶-4(3H)-酮 CAS No. 14346-24-8](/img/structure/B76262.png)
5,6,7,8-四氢[1]苯并噻吩并[2,3-d]嘧啶-4(3H)-酮
概述
描述
5,6,7,8-四氢1苯并噻吩[2,3-d]嘧啶-4(3H)-酮是一种杂环化合物,其结构中包含硫和氮原子。该化合物在药物化学领域具有重要意义,因为它具有潜在的生物活性,并且可以作为合成各种药理活性分子的构建块。
科学研究应用
5,6,7,8-四氢1苯并噻吩[2,3-d]嘧啶-4(3H)-酮有几个科学研究应用:
药物化学: 它作为开发潜在药物的支架,包括抗菌剂和降血脂剂.
生物活性: 该化合物的衍生物显示出表皮生长因子受体抑制剂活性,这对癌症研究很重要.
化学生物学: 由于其独特的结构,它用于研究酶抑制和受体结合。
作用机制
5,6,7,8-四氢1苯并噻吩[2,3-d]嘧啶-4(3H)-酮及其衍生物的作用机制通常涉及与特定分子靶标(如酶或受体)的相互作用。 例如,一些衍生物通过与受体活性位点的结合并阻断其活性来充当表皮生长因子受体抑制剂 。这种抑制可以导致抑制癌细胞的生长和增殖。
类似化合物:
比较: 5,6,7,8-四氢1苯并噻吩[2,3-d]嘧啶-4(3H)-酮由于杂环中硫和氮原子的特定排列而具有独特性。这种结构赋予了与其他类似化合物相比不同的化学和生物特性。例如,虽然 1苯并噻吩3,2-b苯并噻吩基染料以其机械致变色和聚集诱导发射特性而闻名 ,但 5,6,7,8-四氢1苯并噻吩[2,3-d]嘧啶-4(3H)-酮主要因其药用和生物活性而受到研究。
未来方向
准备方法
合成路线和反应条件: 5,6,7,8-四氢1苯并噻吩[2,3-d]嘧啶-4(3H)-酮的合成可以通过多种方法实现。 一种常见的方法是将 2-氨基-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺与光气环化 。 另一种方法包括 2-(N-羧乙基-氨基)-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺的环化 。 此外,乙基 2-(N'-苯基脲基)-苯并[b]噻吩-3-羧酸酯的热环化也可以用于制备该化合物 .
工业生产方法: 虽然 5,6,7,8-四氢1苯并噻吩[2,3-d]嘧啶-4(3H)-酮的具体工业生产方法没有得到广泛的记录,但大型有机合成的通用原则,如优化反应条件,使用具有成本效益的试剂,并确保高产率,将适用。
化学反应分析
反应类型: 5,6,7,8-四氢1苯并噻吩[2,3-d]嘧啶-4(3H)-酮可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜或砜。
还原: 还原反应可以将化合物转化为其相应的二氢或四氢衍生物。
取代: 亲核取代反应可以在嘧啶环上引入各种取代基。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用锂铝氢化物或硼氢化钠等还原剂。
取代: 在碱性或酸性条件下可以使用烷基卤化物或酰氯等试剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生亚砜或砜,而取代反应可以将各种官能团引入嘧啶环。
相似化合物的比较
- 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine
- 1Benzothieno3,2-bbenzothiophene-based dyes
Comparison: 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific arrangement of sulfur and nitrogen atoms within the heterocyclic ring. This structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, while 1benzothieno3,2-bbenzothiophene-based dyes are known for their mechanochromism and aggregation-induced emission properties , 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is primarily studied for its medicinal and biological activities.
属性
IUPAC Name |
5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c13-9-8-6-3-1-2-4-7(6)14-10(8)12-5-11-9/h5H,1-4H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMOEJUJKIXUQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162427 | |
| Record name | (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14346-24-8 | |
| Record name | 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14346-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014346248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14346-24-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153324 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14346-24-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different ways to synthesize 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives?
A1: Research indicates that reacting Gewald's amide (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide) with aromatic aldehydes can yield three distinct product types: 2-aryl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, 2-(1-arylmethylidene-amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, and 2-aryl-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one derivatives. These compounds can be readily isolated through filtration with high yields. [] Further diversification is possible via regioselective alkylation using benzyl chlorides or N-substituted 2-chloroacetamides. []
Q2: How does the structure of 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one influence its potential biological activities?
A2: While specific structure-activity relationship (SAR) studies are limited in the provided research, modifications to the core structure impact biological activity. For example, introducing a 2-methylsulfanyl group at the 3-position and varying substituents on the amino group at the same position yielded compounds with potent analgesic and anti-inflammatory properties. [] Similarly, incorporating a 2-(chloromethyl) group led to promising hypolipidemic activity. []
Q3: Has 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one demonstrated any notable biological activities?
A3: Derivatives of this compound exhibit a range of biological activities. For instance, several derivatives show promising antimicrobial and anti-inflammatory properties. [] Specifically, some compounds demonstrate potent analgesic activity, surpassing the reference drug diclofenac sodium. [] Furthermore, a derivative bearing a 2-(chloromethyl) group, designated as LM-1554 (CAS89567-03-3), has been extensively studied for its hypolipidemic effects. []
Q4: Can you provide details on the crystal structure of 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4[3H]one?
A4: 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4[3H]one crystallizes in the monoclinic space group P21/c with unit cell parameters: a=7.0013(2)Å, b=8.3116(3)Å, c=18.374(6)Å, β=91.746(2)°, and a volume (V) of 1068.76(6)Å3. The structure determination utilized the direct method and was refined to an R-factor of 0.0639 based on 3180 independent reflections. The crystal structure exhibits stability through intermolecular interactions such as C-H...N, N-H...N, C-H...O, N-H...O, and π-π interactions. []
Q5: How do substituents on the 2-position of the 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one core affect its crystal packing?
A5: The nature of the substituent at the 2-position influences the crystal packing. For instance, in 3-isopropyl-2-p-tolyloxy-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidin-4(3H)-one [] and 2-(4-bromophenoxy)-3-isopropyl-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidin-4(3H)-one [], despite the planar thienopyrimidine ring system, the absence of intermolecular hydrogen bonding and π-π stacking interactions is notable. Instead, intramolecular C—H⋯O hydrogen bonds and C—H⋯π interactions contribute to the molecular conformation and crystal packing stability.
Q6: Are there any known interactions of 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives with specific biological targets?
A6: Research highlights that a 2-{[(1-methylpiperidin-4-yl)methyl]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivative acts as an inhibitor of the human enzyme Poly(ADP-ribose) polymerase 14 (PARP14). This interaction was confirmed through crystal structure analysis. [] Additionally, a separate study identified a compound, 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (BPOET), that interacts with the 23S rRNA pseudouridine synthase RluD in Escherichia coli. This interaction activates hibernating ribosomes, ultimately promoting bacterial persister cell resuscitation. []
Q7: What are the potential applications of 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives in medicinal chemistry?
A7: The demonstrated biological activities of 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives suggest potential applications in various therapeutic areas. These include:
- Analgesics: Due to their potent analgesic effects, exceeding those of diclofenac sodium in some cases, these compounds hold promise for pain management. []
- Anti-inflammatory agents: Their anti-inflammatory properties suggest potential use in treating inflammatory conditions. [, ]
- Antimicrobial agents: The observed antimicrobial activity of some derivatives indicates potential applications as antibacterial and antifungal agents. []
- Hypolipidemic agents: The proven efficacy of LM-1554 in lowering cholesterol levels highlights their potential in managing dyslipidemia and related cardiovascular risks. []
- Targeting bacterial persistence: Compounds like BPOET, which can disrupt bacterial persistence by interacting with RluD, offer a novel approach to combat antibiotic resistance. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

